molecular formula C8H7ClN2S B3056920 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 752238-36-1

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3056920
CAS No.: 752238-36-1
M. Wt: 198.67 g/mol
InChI Key: KEJRXJSWOQLISC-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorine atom, two methyl groups, a thioxo group, and a carbonitrile group attached to a dihydropyridine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-component condensation reaction. One common method includes the reaction of cyanothioacetamide with acetaldehyde and a suitable amine, such as 1-(prop-1-en-2-yl)-piperidine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a thioxo group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRXJSWOQLISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=C1Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468663
Record name 5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752238-36-1
Record name 5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

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